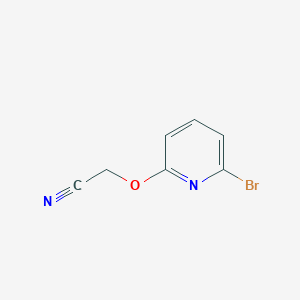

2-((6-Bromopyridin-2-yl)oxy)acetonitrile

Overview

Description

2-((6-Bromopyridin-2-yl)oxy)acetonitrile is an organic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetonitrile group through an oxygen atom. It is commonly used in scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromopyridin-2-yl)oxy)acetonitrile typically involves the reaction of 6-bromopyridin-2-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromopyridin-2-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Scientific Research Applications

2-((6-Bromopyridin-2-yl)oxy)acetonitrile is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Bromopyridin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-((6-Chloropyridin-2-yl)oxy)acetonitrile

- 2-((6-Fluoropyridin-2-yl)oxy)acetonitrile

- 2-((6-Iodopyridin-2-yl)oxy)acetonitrile

Comparison

Compared to its analogs, 2-((6-Bromopyridin-2-yl)oxy)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research applications.

Biological Activity

2-((6-Bromopyridin-2-yl)oxy)acetonitrile, with the chemical formula CHBrNO, has garnered attention for its potential biological activities. This compound is characterized by a brominated pyridine moiety linked to an acetonitrile group through an ether bond. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrNO

- CAS Number : 545426-95-7

- Molecular Weight : 201.03 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromopyridine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including E. coli and S. aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

Cytotoxicity and Anti-inflammatory Activity

The cytotoxic effects of compounds related to this compound were evaluated in mouse neuronal (HT-22) and microglial (BV-2) cell lines. Some derivatives demonstrated reduced cell viability at concentrations ranging from 0.1 to 100 µM, indicating potential cytotoxic properties . Furthermore, anti-inflammatory assays showed that these compounds could significantly decrease nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells, suggesting their role in modulating inflammatory responses .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets related to inflammation and microbial resistance pathways. The presence of the bromine atom may enhance reactivity and binding affinity to biological targets, leading to observed antimicrobial and anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy : A study focusing on the synthesis of bromopyridine derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against a range of pathogens, including multidrug-resistant strains .

- Cytotoxicity Assessment : Research conducted on various derivatives indicated that while some compounds reduced cell viability significantly in neuronal cell lines, others maintained high viability, suggesting a structure–activity relationship that could be exploited for therapeutic development .

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVCKYRXPOEAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733457 | |

| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545426-95-7 | |

| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.